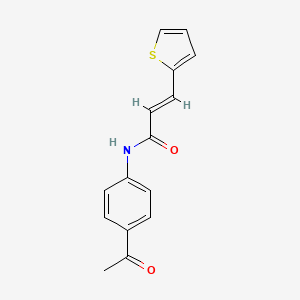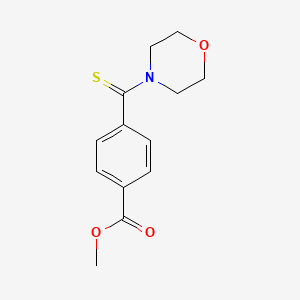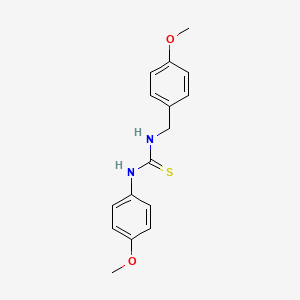
N-(4-acetylphenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-3-(2-thienyl)acrylamide, commonly known as ATAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ATAA belongs to the class of acrylamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
作用機序
The mechanism of action of ATAA is not fully understood. However, several studies have suggested that ATAA exerts its biological activities by modulating various signaling pathways in cells. For instance, ATAA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB signaling pathway. Additionally, ATAA has been shown to activate the AMPK signaling pathway, which plays a crucial role in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
ATAA has been shown to exhibit several biochemical and physiological effects. For instance, ATAA has been shown to reduce the levels of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory disorders. Moreover, ATAA has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins. Additionally, ATAA has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
One of the main advantages of using ATAA in lab experiments is its potent biological activity. Moreover, ATAA is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, ATAA has several limitations that need to be considered. For instance, ATAA is relatively unstable in aqueous solutions, and its solubility is limited in polar solvents. Moreover, ATAA has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions that could be explored in the field of ATAA research. For instance, further studies could be conducted to elucidate the mechanism of action of ATAA and its potential therapeutic targets. Moreover, the pharmacokinetic properties of ATAA could be investigated to determine its bioavailability and toxicity in vivo. Additionally, the anticancer properties of ATAA could be further explored, and its potential as a chemotherapeutic agent could be evaluated. Finally, the development of novel analogs of ATAA could be explored to enhance its biological activity and pharmacokinetic properties.
Conclusion:
In conclusion, ATAA is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. ATAA exhibits potent anti-inflammatory, analgesic, and anticancer properties, making it a promising candidate for the treatment of various inflammatory disorders and cancer. The synthesis of ATAA is relatively simple, and the compound is cost-effective for research purposes. However, further studies are needed to elucidate the mechanism of action of ATAA and its potential therapeutic targets.
合成法
The synthesis of ATAA involves the reaction of 4-acetylaniline and 2-thiophenecarboxaldehyde in the presence of acetic acid and glacial acetic acid as a solvent. The reaction is carried out under reflux conditions for several hours, resulting in the formation of ATAA as a yellow crystalline solid. The compound is then purified by recrystallization using methanol as a solvent.
科学的研究の応用
ATAA has been extensively studied for its potential therapeutic properties. Several studies have shown that ATAA exhibits potent anti-inflammatory and analgesic activities, making it a promising candidate for the treatment of various inflammatory disorders, including arthritis and neuropathic pain. Moreover, ATAA has also been shown to possess anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. These findings suggest that ATAA may have a broad range of therapeutic applications.
特性
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-11(17)12-4-6-13(7-5-12)16-15(18)9-8-14-3-2-10-19-14/h2-10H,1H3,(H,16,18)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYOMVAASNQZEGH-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5816120.png)
![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)

![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)
![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-iodobenzamide](/img/structure/B5816131.png)

![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)
![methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B5816154.png)
![N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5816161.png)
![3-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5816194.png)
![8-(1,1-dimethylpropyl)-2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5816197.png)